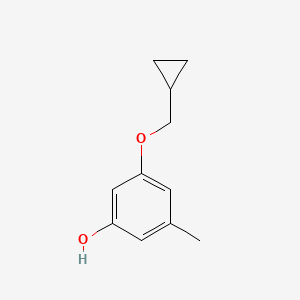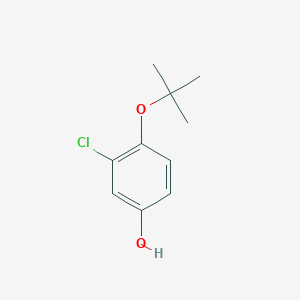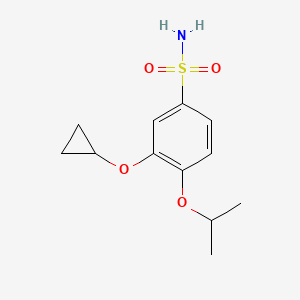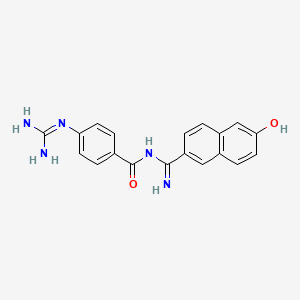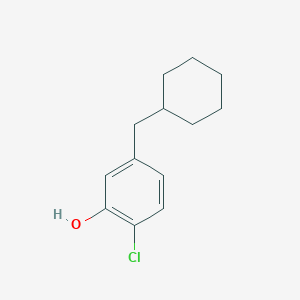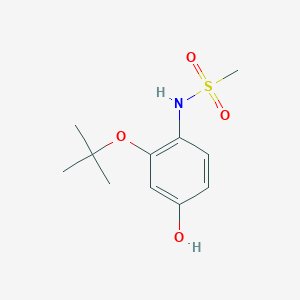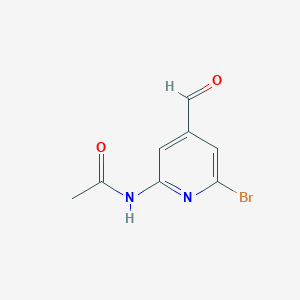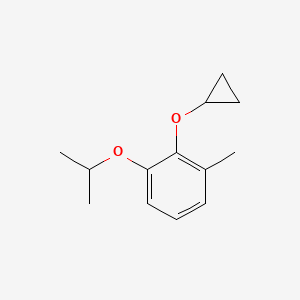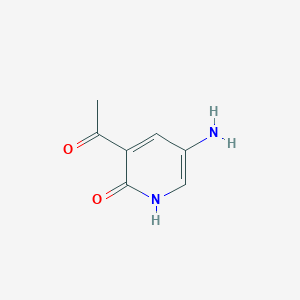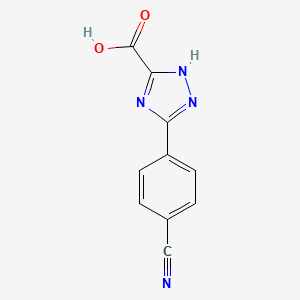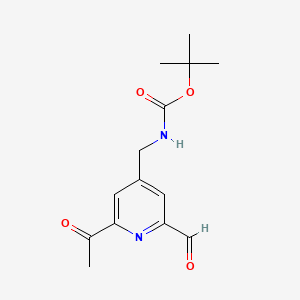
2-Acetyl-6-aminoisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-aminoisonicotinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 2-position and an amino group at the 6-position on the isonicotinic acid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-aminoisonicotinic acid typically involves the acetylation of 6-aminoisonicotinic acid. One common method is the reaction of 6-aminoisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
2-Acetyl-6-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine derivatives.
科学研究应用
2-Acetyl-6-aminoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
作用机制
The mechanism of action of 2-Acetyl-6-aminoisonicotinic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group but shares the amino group and pyridine framework.
Isonicotinic acid: Lacks both the acetyl and amino groups but has the same pyridine core.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at a different position.
Uniqueness
2-Acetyl-6-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogs .
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
2-acetyl-6-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H2,9,10)(H,12,13) |
InChI 键 |
IUDONNWPTJLMEF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


